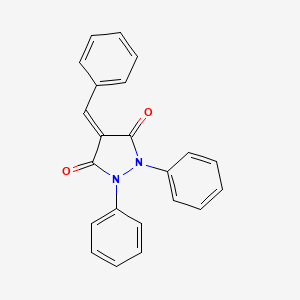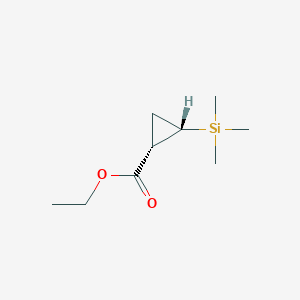amino}methyl)biphenyl-2-ol CAS No. 5421-69-2](/img/structure/B14746698.png)
5-Tert-butyl-3-({[3-(dimethylamino)-2,2-dimethylpropyl](methyl)amino}methyl)biphenyl-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group, a dimethylamino group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
- 3-[(dimethylamino)methyl][1,1’-biphenyl]-2-ol
- 5-bromo-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
Uniqueness
The uniqueness of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5421-69-2 |
|---|---|
Fórmula molecular |
C25H38N2O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[[3-(dimethylamino)-2,2-dimethylpropyl]-methylamino]methyl]-6-phenylphenol |
InChI |
InChI=1S/C25H38N2O/c1-24(2,3)21-14-20(16-27(8)18-25(4,5)17-26(6)7)23(28)22(15-21)19-12-10-9-11-13-19/h9-15,28H,16-18H2,1-8H3 |
Clave InChI |
JNOXYPLBRGEEAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CC(C)(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
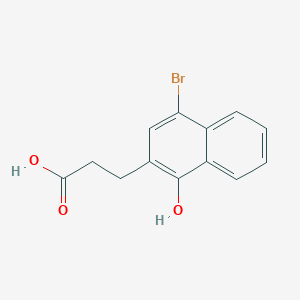
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
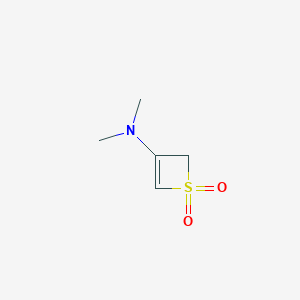
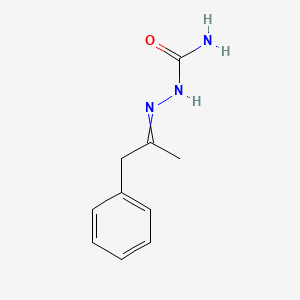
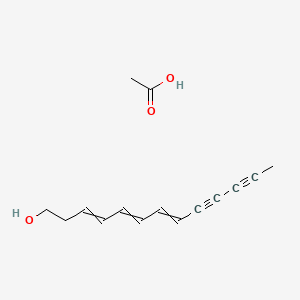

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
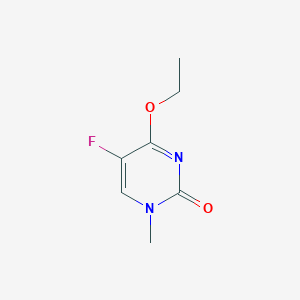

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
